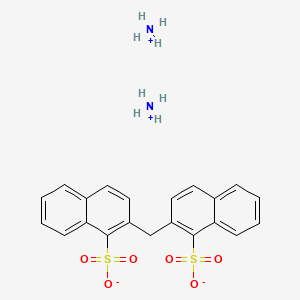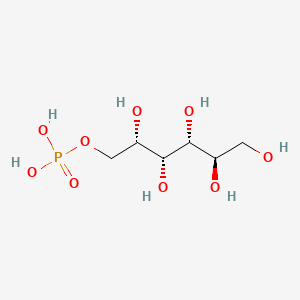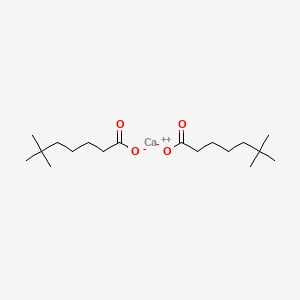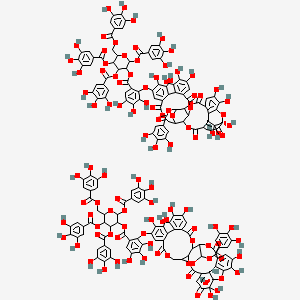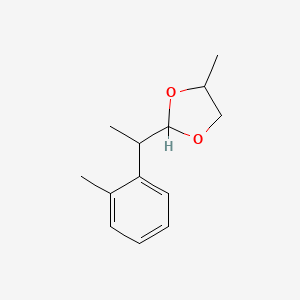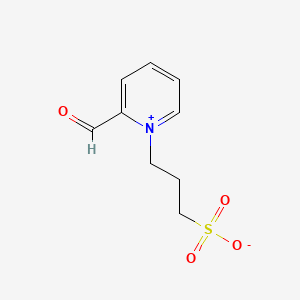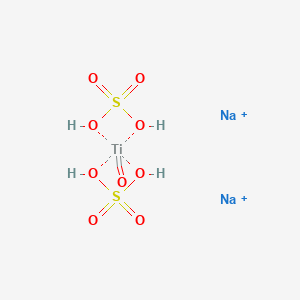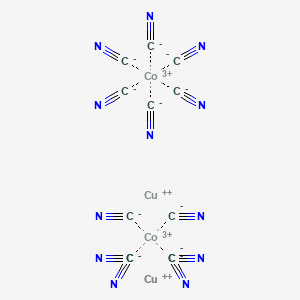
Tricopper bis(hexa(cyano-C)cobaltate(3-))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricopper bis[hexa(cyano-C)cobaltate(3-)] is a coordination compound with the molecular formula C₆CoN₆3/2Cu It is known for its unique structure, which involves copper and cobalt ions coordinated with cyanide ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricopper bis[hexa(cyano-C)cobaltate(3-)] typically involves the reaction of copper salts with cobalt cyanide complexes. One common method is to dissolve copper(II) sulfate and potassium hexacyanocobaltate(III) in water, followed by mixing the solutions under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with water to remove impurities.
Industrial Production Methods: While specific industrial production methods for tricopper bis[hexa(cyano-C)cobaltate(3-)] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Tricopper bis[hexa(cyano-C)cobaltate(3-)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) species.
科学的研究の応用
Tricopper bis[hexa(cyano-C)cobaltate(3-)] has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of tricopper bis[hexa(cyano-C)cobaltate(3-)] involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes.
類似化合物との比較
Hexacyanocobaltate(III): A related compound with similar coordination properties but without the copper component.
Copper(II) cyanide: Another cyanide complex of copper, but with different structural and electronic properties.
Uniqueness: Tricopper bis[hexa(cyano-C)cobaltate(3-)] is unique due to its combination of copper and cobalt ions, which provides distinct electronic and catalytic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity.
特性
CAS番号 |
14518-26-4 |
|---|---|
分子式 |
C12Co2Cu3N12 |
分子量 |
620.71 g/mol |
IUPAC名 |
tricopper;cobalt(3+);dodecacyanide |
InChI |
InChI=1S/12CN.2Co.3Cu/c12*1-2;;;;;/q12*-1;2*+3;3*+2 |
InChIキー |
LOLQUVJNWUXJEY-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Cu+2].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
